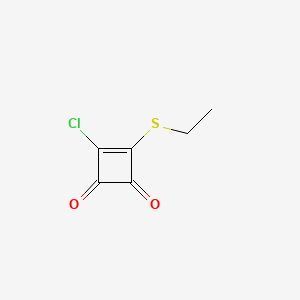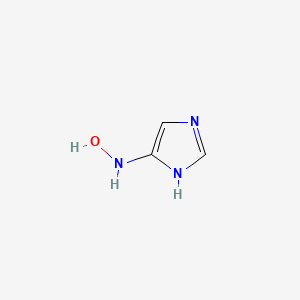![molecular formula C28H22O3 B14280152 1,1',1''-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene} CAS No. 122035-55-6](/img/structure/B14280152.png)
1,1',1''-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene} is a chemical compound known for its unique structure and properties It consists of a central methanetriyl group connected to three 4-[(prop-2-yn-1-yl)oxy]benzene units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene} typically involves the reaction of 4-[(prop-2-yn-1-yl)oxy]benzene with a methanetriyl precursor under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1’'-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene} has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: The compound is used in the production of advanced materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism by which 1,1’,1’'-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene} exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological and chemical processes, making the compound valuable for research and development in multiple fields.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
- 4-(Prop-2-yn-1-yloxy)benzonitrile
- 3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde
Uniqueness
1,1’,1’'-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene} is unique due to its central methanetriyl group connected to three 4-[(prop-2-yn-1-yl)oxy]benzene units. This structure provides distinct chemical and physical properties that differentiate it from similar compounds.
Eigenschaften
CAS-Nummer |
122035-55-6 |
|---|---|
Molekularformel |
C28H22O3 |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
1-[bis(4-prop-2-ynoxyphenyl)methyl]-4-prop-2-ynoxybenzene |
InChI |
InChI=1S/C28H22O3/c1-4-19-29-25-13-7-22(8-14-25)28(23-9-15-26(16-10-23)30-20-5-2)24-11-17-27(18-12-24)31-21-6-3/h1-3,7-18,28H,19-21H2 |
InChI-Schlüssel |
WSWAKCDHGIBYOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC#C)C3=CC=C(C=C3)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-](/img/structure/B14280088.png)




![1,3,4-Oxadiazole, 2-(2-furanyl)-5-[4-(5-phenyl-2-oxazolyl)phenyl]-](/img/structure/B14280113.png)
![({[(Benzyloxy)carbonyl]amino}methyl)(hydroxymethyl)oxophosphanium](/img/structure/B14280114.png)


![Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo-](/img/structure/B14280130.png)
![2,2'-[1,2-Phenylenebis(methylene)]dibenzaldehyde](/img/structure/B14280131.png)

![3-[(4-Chlorophenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14280135.png)
